3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Overview
Description
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as benzothiazepine, is a heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzene ring fused with a thiazepine ring and an amino group attached to the benzene ring. In
Mechanism Of Action
The mechanism of action of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one is primarily related to its ability to modulate calcium channels. Benzothiazepines have been shown to block L-type calcium channels, which are involved in the regulation of cardiac muscle contraction and neurotransmitter release. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to modulate other types of calcium channels, including T-type and N-type calcium channels, which are involved in various physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one are diverse and depend on the specific application of the compound. In general, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to modulate calcium signaling, which can affect various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been shown to exhibit antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases, including cancer and neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one in lab experiments include its high purity, stability, and availability. Additionally, the compound has been extensively studied, and its properties and effects are well-characterized. However, one of the main limitations of using 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines in lab experiments is their potential toxicity, which can vary depending on the specific derivative and the dose used.
Future Directions
There are many potential future directions for the study of 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one. One promising area of research is the development of new 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneine derivatives with improved pharmacological properties, including increased potency and selectivity. Additionally, the potential neuroprotective effects of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines warrant further investigation, particularly in the context of neurodegenerative diseases. Finally, the use of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines as potential anticancer agents is an area of research that is ripe for further exploration, particularly in the development of combination therapies that target multiple pathways involved in cancer growth and progression.
In conclusion, 3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit diverse biochemical and physiological effects, primarily related to its ability to modulate calcium channels. While there are limitations to using 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines in lab experiments, the potential benefits of studying these compounds are numerous, and future research in this area is likely to yield significant insights into the development of new drugs and therapies for a variety of diseases.
Scientific Research Applications
3-Amino-2,3-dihydro-1,5-3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-onein-4(5H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Benzothiazepine derivatives have been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been investigated as potential therapeutic agents for the treatment of cardiovascular diseases, such as hypertension and arrhythmia, due to their ability to modulate calcium channels. Furthermore, 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-oneines have been studied for their potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKHBONQJBXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.